1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol
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Overview
Description
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a piperidinol moiety
Preparation Methods
The synthesis of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves multiple steps, typically starting with the preparation of the isoindoline core. One common synthetic route includes the condensation of 4-methoxyacetophenone with 2,6-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The resulting intermediate undergoes further reactions, including nitration and reduction, to introduce the nitro and piperidinol groups, respectively. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol undergoes various chemical reactions, including:
Reduction: Reduction reactions, often using boron hydrides, can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as boron hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties are attributed to the presence of the enolone unit, which can scavenge free radicals . Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol include:
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one: Shares the methoxyphenyl group but differs in the core structure.
2,3-Dihydroindole derivatives: These compounds have similar dihydroindole cores and are studied for their neuroprotective properties.
Quinazolinone derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103255-65-8 |
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Molecular Formula |
C22H23N3O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23N3O6/c1-31-17-5-2-14(3-6-17)24-20(13-21(27)23-10-8-16(26)9-11-23)19-12-15(25(29)30)4-7-18(19)22(24)28/h2-7,12,16,20,26H,8-11,13H2,1H3 |
InChI Key |
HAFRVWZKASCWOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(CC4)O |
Origin of Product |
United States |
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